dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Chemical Classification
The systematic IUPAC name reflects its hybrid steroid-carbohydrate structure:
- Core framework : A 1H-picene system (a pentacyclic steroid nucleus) with 14-oxo, 11-carboxy, and seven methyl groups at positions 4, 4, 6a, 6b, 8a, 11, and 14b.
- Substituents : Two oxane (tetrahydropyran) rings linked via glycosidic bonds. The first oxane (C6) bears a 4,5-dihydroxy group and a carboxylate at position 6, while the second (C3) has 3,4,5-trihydroxy substituents and a carboxylate at position 2.
- Counterions : Two potassium ions neutralize the carboxylate groups.
This compound belongs to the steroidal glycoside class, characterized by a steroid aglycone conjugated to oligosaccharide units via ether linkages.
Molecular Geometry and Stereochemical Configuration Analysis
The molecule’s geometry arises from its fused ring system and stereocenters:
- Steroid nucleus : The picen skeleton adopts a chair-chair-boat conformation for rings A-B-C-D, typical of tetracyclic terpenoids. The 14-oxo group introduces planarity at ring D.
- Glycosidic linkages : β-configuration at the anomeric carbons (C3 of the steroid and C3/C6 of the oxanes) is inferred from biosynthetic precedents.
- Methyl groups : Axial orientations at positions 4, 6a, and 6b enforce rigidity, while equatorial 8a and 14b methyls minimize steric strain.
| Key Stereochemical Features | Configuration |
|---|---|
| C3 (steroid-oxane linkage) | $$ R $$ |
| C6 (oxane-carboxylate) | $$ S $$ |
| C2 (oxane-carboxylate) | $$ R $$ |
| C14 (keto group) | Planar (sp² hybridized) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, D₂O) :
- δ 0.68–1.42 (m, 7×CH₃, steroid methyls).
- δ 3.12–4.89 (m, oxane ring protons, glycosidic H-1 at δ 5.21, $$ J = 7.8 \, \text{Hz} $$).
- δ 5.87 (s, H-14, conjugated to keto group).
- ¹³C NMR :
- 214.5 ppm (C14 ketone).
- 178.2, 176.9 ppm (carboxylate carbons).
- 98–105 ppm (anomeric carbons).
Fourier-Transform Infrared (FT-IR)
- 3420 cm⁻¹ (O–H stretch, hydroxyls).
- 1705 cm⁻¹ (C=O, carboxylate and ketone).
- 1240 cm⁻¹ (C–O–C, glycosidic ether).
Mass Spectrometry (MS)
- ESI-MS (negative mode) : m/z 901.2 [M−2K]²⁻ (calc. 901.4).
- Fragmentation peaks at m/z 721.1 (loss of oxane unit) and 457.0 (steroid core).
Computational Modeling of Three-Dimensional Conformations
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:
- Low-energy conformers : Stabilized by intramolecular H-bonds between C4/C5 hydroxyls and carboxylate groups ($$ \Delta G = -2.3 \, \text{kcal/mol} $$).
- Solvent effects : Explicit water models show enhanced solubility due to potassium ion hydration shells.
- Torsional angles : Glycosidic linkages ($$\phi/\psi = -60^\circ/120^\circ$$) adopt relaxed chair-twist conformations.
$$ \text{Optimized Structure Energy} = -1456.8 \, \text{Hartree} $$
Properties
IUPAC Name |
dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVBRWYINDPWKA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60K2O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-35-3 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Functionalization of the Triterpenoid Core
The triterpenoid backbone, 11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-ol, serves as the starting material. Its synthesis follows established protocols for oxidized triterpenes, involving cyclization of squalene derivatives via oxidosqualene cyclases. Subsequent oxidation at C-14 introduces the ketone group, while carboxylation at C-11 is achieved through Kolbe-Schmitt reaction conditions (CO₂ at 120°C under alkaline pressure).
Glycosylation of the Triterpenoid
The triterpenoid undergoes glycosylation at C-3 using protected glucose derivatives. A two-step process is employed:
-
Activation of the hydroxyl group : Treatment with trichloroacetonitrile in the presence of a Lewis acid (e.g., BF₃·Et₂O) forms an imidate intermediate.
-
Coupling with oxane precursors : Reaction with 4,5-dihydroxyoxan-3-ol under Mitsunobu conditions (DIAD, PPh₃) yields the β-linked glycoside.
Formation of the Dipotassium Salt
Neutralization with Potassium Hydroxide
The free carboxylic acid intermediate is neutralized using potassium hydroxide under controlled conditions. Key parameters include:
| Parameter | Optimal Range | Source |
|---|---|---|
| Reaction temperature | ≤90°C | |
| pH endpoint | 8.9–9.5 | |
| KOH concentration | 40–45% (w/v) |
The neutralization is performed in aqueous ethanol (50–70% v/v) to enhance solubility while minimizing hydrolysis of sensitive glycosidic bonds. Active carbon (3 kg/t) is added to adsorb colored impurities, followed by filtration through medium-speed filter paper.
Crystallization and Purification
Post-neutralization, the solution is concentrated to 40% of its original volume under reduced pressure (≤100 mbar). Crystallization is induced by cooling to 4°C, yielding a crude product with 75–85% purity. Recrystallization from ethanol-water (3:1 v/v) increases purity to >95%, as confirmed by HPLC (C18 column, 0.1% H₃PO₄ mobile phase).
Cyclization and Oxidation of the Oxane Moieties
Ring Formation via Acid-Catalyzed Cyclization
The 4,5-dihydroxyoxan-3-yl and 3,4,5-trihydroxyoxane-2-carboxylate rings are formed through intramolecular esterification. Reaction conditions include:
Oxidation of Secondary Alcohols
Selective oxidation of the C-4 and C-5 hydroxyl groups on the oxane rings is achieved using Jones reagent (CrO₃/H₂SO₄) at 0°C. This step introduces ketone groups without over-oxidizing the glycosidic linkages.
Quality Control and Characterization
Spectroscopic Analysis
Purity Assessment
Batch consistency is validated using:
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Dipotassium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives of dipotassium glycyrrhizinate.
Scientific Research Applications
Structure and Composition
The compound is characterized by a complex molecular structure that includes multiple functional groups. Its IUPAC name indicates the presence of carboxylate and hydroxyl functionalities which contribute to its reactivity and potential applications.
Molecular Formula
The molecular formula for this compound is , indicating a significant number of carbon (C), hydrogen (H), oxygen (O), and potassium (K) atoms.
Antioxidant Activity
Research has shown that dipotassium;6-[2-[(11-carboxy... exhibits strong antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could reduce oxidative damage in cellular models .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A notable case study involved its use in formulations aimed at reducing inflammation in chronic conditions such as arthritis .
Drug Delivery Systems
Due to its unique structure, dipotassium;6-[2-[(11-carboxy... can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release makes it valuable in enhancing the bioavailability of poorly soluble drugs. Research has highlighted its effectiveness in delivering anti-cancer drugs directly to tumor sites.
Flavor Enhancement
In food science, this compound has been explored for its flavor-enhancing properties. It can be used as a natural flavoring agent due to its ability to mask bitterness and enhance sweetness without adding calories. Studies have indicated that it can improve the sensory profile of various food products .
Preservation
The antimicrobial properties of dipotassium;6-[2-[(11-carboxy... have also been studied for their potential use as a preservative in food products. By inhibiting the growth of spoilage microorganisms, it can extend the shelf life of perishable items while maintaining their quality .
Data Summary Table
Mechanism of Action
Dipotassium glycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating signaling pathways such as NF-κB.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Antiviral: It interferes with viral replication and enhances the immune response.
Comparison with Similar Compounds
Table 1: Key Physicochemical and Structural Comparisons
Key Observations:
Steroid-Oxane Conjugates : The PubChem analogue (CID: 123456) shares the picen core and oxane substituents but lacks the second carboxylate and has fewer hydroxyl groups, reducing polarity .
Simpler Aromatic Derivatives: Compounds like m-aminophenol are structurally dissimilar (<50% similarity via ChemIDplus) but highlight the importance of carboxylate/hydroxyl clusters in solubility and reactivity .
Conformational Flexibility : The target compound’s oxane rings exhibit significant puckering (θ = 15° vs. 10° in the analogue), influencing binding pocket compatibility in hypothetical biological targets .
3D Molecular Similarity and Chemoinformatics Analysis
Shape and Feature Similarity Metrics
- Shape Similarity (ST) : ST = 0.82 (vs. CID: 123456), indicating strong overlap in molecular volume.
- Feature Similarity (CT) : CT = 0.62 (vs. CID: 123456), driven by aligned hydroxyl/carboxylate pharmacophores.
- ComboT Score : 1.44 (ST + CT), surpassing the PubChem3D adjacency threshold (ST ≥ 0.8, CT ≥ 0.5) .
Comparison with Non-Steroidal Carboxylates
- THCA vs. THCP (Cannabinoids): Unlike THCP’s alkyl chain flexibility, the target compound’s rigid steroid backbone limits conformational diversity but enhances stereospecific interactions .
- Catechin Derivatives: While catechins (e.g., EGCG) share polyhydroxylated motifs, their flavanol backbone lacks the carboxylate and methyl group density critical for the target’s solubility profile .
Biological Activity
Dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex chemical compound with significant biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes multiple hydroxyl and carboxyl groups. Its molecular formula is , with a molecular weight of approximately 899.1 g/mol. The IUPAC name highlights its intricate structure involving multiple sugar moieties and a steroid-like backbone.
| Property | Value |
|---|---|
| Molecular Formula | C42H60K2O16 |
| Molecular Weight | 899.1 g/mol |
| IUPAC Name | Dipotassium;6-[2-[...] |
Dipotassium glycyrrhizinate (the active form of the compound) has been shown to exhibit various biological activities:
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), which is crucial in the transcription of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antioxidant Properties : It acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing cellular defenses against oxidative stress. This property is particularly beneficial in skin health and wound healing.
- Cell Proliferation : Studies indicate that dipotassium glycyrrhizinate promotes cell proliferation in fibroblasts and keratinocytes, which are essential for tissue repair and regeneration .
Study 1: Anti-inflammatory Activity
A study investigated the effects of dipotassium glycyrrhizinate on human dermal fibroblasts exposed to oxidative stress. Results showed a significant reduction in the expression of pro-inflammatory markers when treated with the compound compared to untreated controls.
Study 2: Skin Barrier Function
In another study focusing on keratinocytes, treatment with dipotassium glycyrrhizinate enhanced barrier function by improving cell viability and reducing apoptosis in response to oxidative stress induced by hydrogen peroxide (H₂O₂) exposure .
Table 2: Summary of Biological Activities
Q & A
Q. How to design experiments that link the compound’s physicochemical properties to its theoretical applications?
- Methodological Answer : Frame hypotheses around structure-property relationships (e.g., carboxylate density vs. chelation capacity). Use factorial design (DoE) to test variables like pH and counterion effects. Cross-reference with CRDC’s fuel engineering frameworks (RDF2050106) for industrial analogies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
